REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:20]=[CH:19][C:8]([O:9][C:10]([O:12][CH2:13][C:14]2[S:18][CH:17]=[N:16][CH:15]=2)=[O:11])=[CH:7][CH:6]=1)([O-:4])=[O:3].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([O:9][C:10]([O:12][CH2:13][C:14]2[S:18][CH:17]=[N:16][CH:15]=2)=[O:11])=[CH:19][CH:20]=1)([O-:4])=[O:3] |f:0.1,2.3.4|
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(OC(=O)OCC2=CN=CS2)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
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CUSTOM
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Details
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stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
cooled to 10°-15° C
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with Na2SO4 (3 g)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
DISTILLATION
|
Details
|
solvent was distilled under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)OCC2=CN=CS2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |